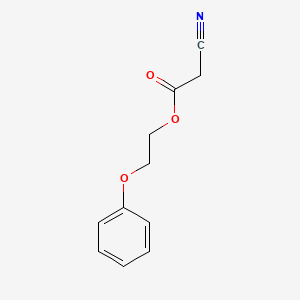
Acetic acid, 2-cyano-, 2-phenoxyethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2-cyano-, 2-phenoxyethyl ester is an organic compound with the molecular formula C11H11NO3. This compound is characterized by the presence of a cyano group (-CN) and a phenoxyethyl ester group (-OCH2CH2Ph) attached to the acetic acid backbone. It is a versatile compound used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-cyano-, 2-phenoxyethyl ester typically involves the esterification of cyanoacetic acid with 2-phenoxyethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-cyano-, 2-phenoxyethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield cyanoacetic acid and 2-phenoxyethanol.
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form β-cyano-α,β-unsaturated esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Nucleophilic Substitution: Common nucleophiles include amines and thiols, and the reactions are typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Condensation Reactions: Catalysts such as piperidine or pyridine are often used to facilitate these reactions.
Major Products Formed
Hydrolysis: Cyanoacetic acid and 2-phenoxyethanol.
Nucleophilic Substitution: Various cyano-substituted derivatives.
Condensation Reactions: β-Cyano-α,β-unsaturated esters.
Scientific Research Applications
Acetic acid, 2-cyano-, 2-phenoxyethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of novel therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of acetic acid, 2-cyano-, 2-phenoxyethyl ester involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The phenoxyethyl ester group may also contribute to the compound’s overall biological activity by enhancing its lipophilicity and facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, cyano-, 2-methoxyethyl ester: Similar structure but with a methoxy group instead of a phenoxy group.
Acetic acid, 2-phenylethyl ester: Lacks the cyano group and has a phenylethyl group instead of a phenoxyethyl group
Uniqueness
Acetic acid, 2-cyano-, 2-phenoxyethyl ester is unique due to the presence of both the cyano and phenoxyethyl ester groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
32804-78-7 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-phenoxyethyl 2-cyanoacetate |
InChI |
InChI=1S/C11H11NO3/c12-7-6-11(13)15-9-8-14-10-4-2-1-3-5-10/h1-5H,6,8-9H2 |
InChI Key |
JDWZQOGWSGQVPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-(Trifluoromethyl)phenyl)benzo[b]thiophene](/img/structure/B14129941.png)

![ethyl (2Z)-5-(2-ethoxy-3-methoxyphenyl)-2-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14129951.png)
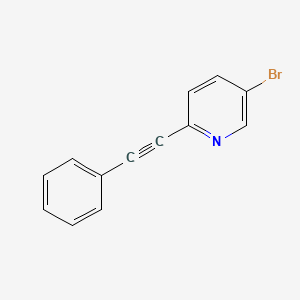
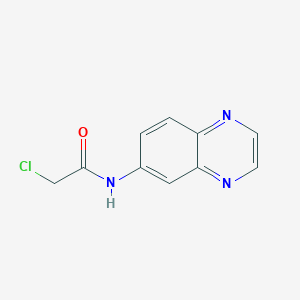
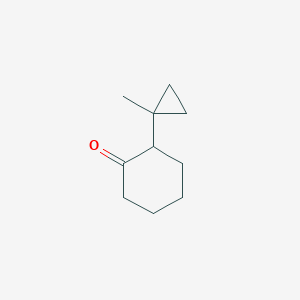

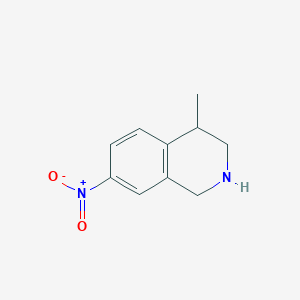

![Benzonitrile, 4-[(phenylimino)methyl]-](/img/structure/B14129998.png)

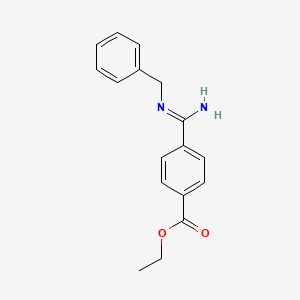
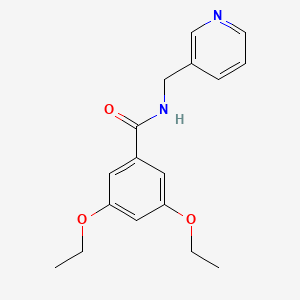
![3-(cyclohexanecarbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14130016.png)
